4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
Description
Properties
Molecular Formula |
C15H16ClN3O3S3 |
|---|---|
Molecular Weight |
418.0 g/mol |
IUPAC Name |
4-chloro-N-[4-(2-oxo-2-thiomorpholin-4-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H16ClN3O3S3/c16-11-1-3-13(4-2-11)25(21,22)18-15-17-12(10-24-15)9-14(20)19-5-7-23-8-6-19/h1-4,10H,5-9H2,(H,17,18) |
InChI Key |
JPEZZMFOMOLHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the benzenesulfonamide group and the thiomorpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a thiomorpholine moiety. It has the molecular formula C15H16ClN3O3S3 and a molecular weight of approximately 418.0 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and unique structural features.
Scientific Research Applications
this compound has diverse applications in both academic research and industrial contexts.
- Building Block for Synthesis It serves as a building block for synthesizing more complex molecules.
- Potential Biological Activities It is studied for potential biological activities, such as antimicrobial or anticancer properties.
- Therapeutic Agent Researchers may investigate its potential as a therapeutic agent.
- Development of New Materials It can be used in developing new materials with specific properties.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and specificity towards various biological targets. The thiazole and benzenesulfonamide groups are particularly notable for their interactions with enzymes and receptors involved in disease processes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and benzenesulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. The thiomorpholine moiety may enhance the compound’s binding affinity and specificity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. For example, one study demonstrated that related thiazole compounds displayed effective antibacterial action against resistant strains of Staphylococcus aureus and Escherichia coli.
A study evaluated the antimicrobial efficacy of 4-chloro-N-(thiazole derivatives). The compound was tested against a panel of bacterial pathogens using standard disk diffusion methods. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent.
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research has indicated that thiazole-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by disrupting metabolic processes essential for cell division.
In another investigation focusing on anticancer properties, researchers treated human breast cancer cells with varying concentrations of the compound. The results revealed a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.
Comparison with Similar Compounds
Several compounds share structural characteristics with this compound. These include:
- Thiazole-based antibiotics
- Benzenesulfonamide inhibitors
- Thiomorpholine-containing drugs
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and benzenesulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. The thiomorpholine moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Thiazole Derivatives
Compound 11 ()
- Structure: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methylbenzenesulfonamide.
- Key Differences: Replaces the thiomorpholine group with a 6-chlorobenzo[1,3]dioxolylmethylthio substituent.
- Synthesis : Reacted in toluene with PTSA (15 hours), yielding a melting point of 177–180°C. Characterized via HPLC and IR .
Compound 13 ()
- Structure: 4-Chloro-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide.
- Key Differences : Substitutes thiomorpholine with a naphthylmethylthio group, increasing aromaticity and steric bulk.
- Synthesis : Conducted in p-dioxane with PTSA (4 hours), highlighting solvent-dependent reaction efficiency .
Target Compound vs. Analogues
- Thiomorpholine vs.
- Stereochemical Impact: The Z-configuration in the target compound may enforce a planar geometry, optimizing binding to biological targets, whereas iminoimidazole derivatives in compounds adopt different conformational profiles .
Thiazolidinone-Containing Analogues
Compound 4g ()
- Structure : N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide.
- Key Differences: Features a thiazolidinone ring fused to a benzothiazole-carboxamide group instead of a sulfonamide. The 4-chlorophenyl substituent mirrors the chloro group in the target compound.
- Synthesis: Ethanol-mediated reaction (70% yield), characterized by distinct NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Compound in
- Structure : 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide.
- Key Differences: Incorporates a pyrazole-thiazolidinone hybrid scaffold and dimethylsulfonamide. The sec-butyl group introduces steric hindrance absent in the target compound.
- Molecular Weight : 526.7 g/mol (vs. ~450–500 g/mol for the target compound) .
Target Compound vs. Thiazolidinone Analogues
- Core Heterocycle: The target’s thiazole ring vs. thiazolidinone in and compounds.
- Biological Implications: Thiazolidinones are associated with antidiabetic and antimicrobial activities, whereas sulfonamide-thiazole hybrids may target enzymes like carbonic anhydrase .
Benzamide and Morpholine Derivatives
Compound in
- Structure : 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide.
- Key Differences: Replaces sulfonamide with a benzamide group and introduces a methoxy-propoxybenzylidene substituent. The Z-configuration at the thiazolidinone aligns with the target compound’s stereochemistry.
- Synthesis: Not detailed in evidence but characterized by ZINC1799475 and STL330997 identifiers .
Compound in
- Structure : N-(4-Chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide.
- Key Differences : Substitutes thiomorpholine with morpholine-sulfonyl and includes a propargyl group on benzothiazole. The morpholine sulfonyl group may enhance water solubility compared to thiomorpholine .
Target Compound vs. Benzamide Derivatives
Comparative Data Table
Key Research Findings and Implications
- Stereochemistry : The Z-configuration in the target compound and ’s analogue is crucial for maintaining planar geometry, optimizing interactions with hydrophobic enzyme pockets .
- Substituent Effects : Thiomorpholine enhances lipophilicity but may reduce solubility compared to morpholine derivatives (e.g., ). Chloro groups consistently appear across analogues, suggesting a role in target binding .
- Synthetic Efficiency : PTSA-catalyzed reactions () are common for sulfonamide-thiazole derivatives, but solvent choice (toluene vs. p-dioxane) impacts reaction time and yield .
Biological Activity
4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, a benzenesulfonamide group, and a thiomorpholine moiety, which contribute to its unique properties and interactions with biological systems.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O3S3 |
| Molecular Weight | 418.0 g/mol |
| IUPAC Name | 4-chloro-N-[4-(2-oxo-2-thiomorpholin-4-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
| InChI | InChI=1S/C15H16ClN3O3S3/c16-11-1-3-13(4-2-11)25(21,22)18-15-17-12(10-24-15)9-14(20)19-5-7-23-8-6-19/h1-4,10H,5-9H2,(H,17,18) |
| InChI Key | JPEZZMFOMOLHKP-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCN1C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and benzenesulfonamide group are known to engage with various enzymes and receptors, potentially inhibiting their activity. The thiomorpholine moiety may enhance binding affinity and specificity, allowing for a broader range of interactions with biological targets. This mechanism positions the compound as a candidate for therapeutic applications in areas such as oncology and infectious diseases.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. For example, one study demonstrated that related thiazole compounds displayed effective antibacterial action against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research has indicated that thiazole-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by disrupting metabolic processes essential for cell division .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 4-chloro-N-(thiazole derivatives). The compound was tested against a panel of bacterial pathogens using standard disk diffusion methods. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers treated human breast cancer cells with varying concentrations of the compound. The results revealed a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .
Q & A
Q. What are the optimal synthetic routes for preparing 4-chloro-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core. For example, thiomorpholine derivatives are introduced via nucleophilic substitution or condensation reactions. Ethanol is a common solvent for thiazole ring cyclization, with yields ranging from 37% to 70% depending on substituents (e.g., chloro vs. fluoro groups) . Key steps include:
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : To verify proton environments (e.g., thiomorpholine methylene protons at δ 3.5–4.0 ppm, thiazole ring protons at δ 6.8–7.2 ppm) .
- IR spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
- X-ray crystallography : For absolute configuration determination, as demonstrated in analogous sulfonamide-thiazole hybrids .
Purity is assessed via HPLC (≥95% purity) and elemental analysis (C, H, N, S deviations <0.4%) .
Q. What solvent systems and reaction conditions maximize yield during thiazole ring formation?
- Methodological Answer : Ethanol or ethanol/ethyl acetate mixtures are optimal for cyclization, achieving 60–70% yields. Elevated temperatures (70–80°C) and prolonged reaction times (12–24 hrs) improve ring closure. Acidic conditions (e.g., acetic acid) stabilize intermediates, while bases like triethylamine mitigate side reactions .
Advanced Research Questions
Q. How does the thiomorpholine substituent influence the compound’s biological activity, and what SAR trends are observed?
- Methodological Answer : Thiomorpholine enhances lipophilicity and metabolic stability compared to morpholine analogs, as shown in antitumor screens (NCI-60 panel). For example:
- Anticancer activity : Thiomorpholine-containing derivatives exhibit IC₅₀ values <10 µM against leukemia (SR) and breast cancer (MCF7) cell lines .
- SAR Insights :
| Substituent | Activity (IC₅₀, µM) |
|---|---|
| Thiomorpholine | 8.2 (MCF7) |
| Morpholine | 12.5 (MCF7) |
| Data suggest sulfur’s role in membrane penetration and target binding . |
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model interactions with enzymes like carbonic anhydrase IX. Key steps:
Q. How do conflicting spectral data (e.g., NMR shifts) between synthetic batches arise, and how are they resolved?
- Methodological Answer : Contradictions may stem from:
- Tautomerism : The thiazolidinone ring exists in keto-enol equilibrium, altering NMR shifts. Use D₂O exchange or variable-temperature NMR to identify tautomers .
- Impurities : Side products (e.g., uncyclized intermediates) require LC-MS profiling. Adjust purification protocols (e.g., gradient elution in HPLC) .
Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?
- Methodological Answer : Use ADP-Glo™ kinase assays (Promega) for high-throughput screening. Example protocol:
- Kinase selection : MAPK, CDK2, or Aurora A.
- IC₅₀ determination : Dose-response curves (0.1–100 µM) with staurosporine as a control.
- Data normalization : Subtract background (DMSO controls) and fit to Hill equation .
Data Contradictions and Resolution
- Synthesis Yield Variability : Lower yields (e.g., 37% for 4i in ) vs. higher yields (70% for 4g) highlight substituent-dependent reactivity. Chloro groups may sterically hinder cyclization, necessitating optimized stoichiometry (1.2 eq. thiomorpholine) .
- Biological Activity Discrepancies : Antitumor potency varies across cell lines (e.g., SR vs. MCF7). Use multi-parametric assays (e.g., apoptosis markers, cell cycle arrest) to clarify mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
